molecular formula C8H3F3O4 B13342160 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid

2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B13342160
M. Wt: 220.10 g/mol
InChI Key: MJHURFCQDGDSHT-UHFFFAOYSA-N
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Description

2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is a fluorinated aromatic compound featuring a 1,3-dioxole ring fused to a benzoic acid backbone. The trifluoromethyl (CF₃) and fluorine substituents at the 2, 2, and 4 positions significantly influence its electronic and steric properties. Fluorine atoms enhance metabolic stability, acidity, and lipophilicity, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H3F3O4

Molecular Weight

220.10 g/mol

IUPAC Name

2,2,4-trifluoro-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H3F3O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13)

InChI Key

MJHURFCQDGDSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)F)OC(O2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the fluorination of benzo[d][1,3]dioxole-5-carboxylic acid derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit or modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2,2,4-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid with related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 2-F, 2-F, 4-CF₃, 5-COOH 242.1 (estimated) High lipophilicity, strong electron-withdrawing effects, enhanced acidity
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid 2-F, 2-F, 5-COOH 204.1 Moderate acidity, used in photoredox/Ni catalysis (e.g., compound 15 in )
Benzo[d][1,3]dioxole-5-carboxylic acid 5-COOH 166.1 Baseline non-fluorinated analog; lower acidity, reduced metabolic stability
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid 2-F, 2-F, 4-CH₃, 5-COOH, 6-NH₂ 243.1 Amino group enhances solubility; methyl group adds steric bulk
4,7-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid 4-OCH₃, 7-OCH₃, 5-COOH 226.2 Methoxy groups act as electron donors; lower acidity compared to fluorinated analogs

Key Observations :

  • Fluorine Substitution: The trifluoro derivative exhibits stronger electron-withdrawing effects than difluoro or non-fluorinated analogs, lowering pKa and increasing reactivity in coupling reactions .
  • Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., 4,7-dimethoxy) show reduced acidity compared to methyl or trifluoromethyl groups due to electron-donating effects .

Critical Analysis of Substituent Effects

Electronic Effects

  • Fluorine: The trifluoro derivative’s strong electron-withdrawing nature increases carboxylic acid acidity (lower pKa) compared to non-fluorinated analogs. This property is critical in drug design for improving membrane permeability .
  • Amino and Methoxy Groups: Amino groups (e.g., 6-amino derivatives) enhance water solubility, while methoxy groups reduce reactivity in electrophilic substitution reactions .

Steric Effects

  • Methyl vs. Trifluoromethyl : Methyl groups introduce minimal steric hindrance, whereas trifluoromethyl groups significantly block nucleophilic attack at the 5-position, affecting coupling reactions .

Biological Activity

2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid (CAS No. 2451905-77-2) is a fluorinated aromatic compound that has gained attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dioxole ring system with trifluoromethyl substitutions. The molecular formula is C8H3F3O4C_8H_3F_3O_4, and it has a molecular weight of 222.10 g/mol. The compound exhibits high lipophilicity due to the presence of trifluoromethyl groups, which can enhance membrane permeability and influence biological interactions.

Antimicrobial Properties

Research has suggested that compounds containing fluorinated aromatic rings exhibit significant antimicrobial activity. A study indicated that derivatives of 2,2,4-trifluorobenzo[d][1,3]dioxole show promising antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in immune cells, potentially through the modulation of NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases.

Analgesic Activity

The analgesic effects of this compound have been explored in animal models. Research indicates that it can reduce pain responses in models of acute and chronic pain. The exact mechanism is still under investigation but may involve modulation of nociceptive pathways.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro
Anti-inflammatory MechanismReduced cytokine production in macrophages
Analgesic EfficacyDecreased pain response in rodent models

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cytokine Modulation : The compound appears to influence signaling pathways associated with inflammation and immune response.

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